Cas no 2763931-44-6 (2-(3-amino-1H-pyrazol-1-yl)acetaldehyde)

2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde
- EN300-26690969
- 2763931-44-6
-
- インチ: 1S/C5H7N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,4H,3H2,(H2,6,7)
- InChIKey: DWOQFADPVYQXMI-UHFFFAOYSA-N
- ほほえんだ: O=CCN1C=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 125.058911855g/mol
- どういたいしつりょう: 125.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26690969-0.1g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 0.1g |
$591.0 | 2025-03-20 | |
Enamine | EN300-26690969-2.5g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 2.5g |
$1315.0 | 2025-03-20 | |
Enamine | EN300-26690969-5g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 5g |
$1945.0 | 2023-09-11 | ||
Enamine | EN300-26690969-10.0g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 10.0g |
$2884.0 | 2025-03-20 | |
Enamine | EN300-26690969-0.05g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 0.05g |
$563.0 | 2025-03-20 | |
Enamine | EN300-26690969-0.25g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 0.25g |
$617.0 | 2025-03-20 | |
Enamine | EN300-26690969-0.5g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 0.5g |
$645.0 | 2025-03-20 | |
Enamine | EN300-26690969-1.0g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 1.0g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26690969-5.0g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 95.0% | 5.0g |
$1945.0 | 2025-03-20 | |
Enamine | EN300-26690969-1g |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde |
2763931-44-6 | 1g |
$671.0 | 2023-09-11 |
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(3-amino-1H-pyrazol-1-yl)acetaldehydeに関する追加情報
Comprehensive Overview of 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde (CAS No. 2763931-44-6)
2-(3-amino-1H-pyrazol-1-yl)acetaldehyde (CAS No. 2763931-44-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and aldehyde functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to form stable bonds with other reactive groups, facilitating the development of novel therapeutic agents.
The molecular structure of 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde combines a 3-amino-1H-pyrazole moiety with an acetaldehyde group, making it a valuable building block in organic synthesis. Its CAS No. 2763931-44-6 ensures precise identification in chemical databases, which is critical for researchers and manufacturers. Recent studies highlight its role in creating heterocyclic compounds, which are foundational in designing drugs targeting inflammation, cancer, and infectious diseases. This aligns with the growing demand for small-molecule therapeutics in the pharmaceutical industry.
One of the most searched questions related to this compound is: "What are the applications of 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde in drug development?" The answer lies in its reactivity and compatibility with various coupling reactions, such as click chemistry and Schiff base formation. These reactions are pivotal in creating bioconjugates and proteolysis-targeting chimeras (PROTACs), which are hot topics in modern medicinal chemistry. Additionally, its amino and aldehyde functionalities enable it to act as a linker in peptide synthesis, further expanding its utility.
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Another trending topic is the integration of AI-driven drug discovery tools to identify potential applications for compounds like 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde. Machine learning models can predict its interactions with biological targets, accelerating the identification of lead compounds. This synergy between computational chemistry and experimental validation is reshaping how researchers approach molecular design, making this compound a subject of interest in high-throughput screening campaigns.
In summary, 2-(3-amino-1H-pyrazol-1-yl)acetaldehyde (CAS No. 2763931-44-6) is a multifaceted compound with broad applications in drug development and organic synthesis. Its structural features and reactivity profile position it as a key player in advancing precision medicine and bioconjugation technologies. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to innovations in life sciences and material chemistry.
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